2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine
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Overview
Description
2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyrrolidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine typically involves the condensation of a suitable pyrimidine derivative with a pyrrolidine-containing reagent. One common method involves the reaction of 2-hydroxy-5-bromopyrimidine with 3-pyrrolidinylcarbonylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Ammonia or primary amines in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine.
Reduction: Formation of 2-hydroxy-5-(3-hydroxypyrrolidinylcarbonylphenyl)pyrimidine.
Substitution: Formation of 2-amino-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine.
Scientific Research Applications
2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)benzene
- 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)quinoline
- 2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)indole
Uniqueness
2-Hydroxy-5-(3-pyrrolidinylcarbonylphenyl)pyrimidine is unique due to the presence of both pyrimidine and pyrrolidine rings, which confer distinct chemical and biological properties. The combination of these rings allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14(18-6-1-2-7-18)12-5-3-4-11(8-12)13-9-16-15(20)17-10-13/h3-5,8-10H,1-2,6-7H2,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MABHYWXQIYFJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CNC(=O)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686878 |
Source
|
Record name | 5-[3-(Pyrrolidine-1-carbonyl)phenyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261910-64-8 |
Source
|
Record name | 5-[3-(Pyrrolidine-1-carbonyl)phenyl]pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50686878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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